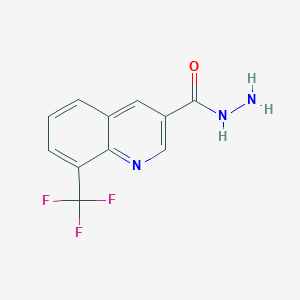![molecular formula C15H15ClN2 B11860063 N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine CAS No. 89971-98-2](/img/structure/B11860063.png)
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by its unique structure, which includes a pyridine ring fused to an indene moiety, with a chloroethyl and methyl group attached to the nitrogen atom. The compound’s structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indeno[1,2-B]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the chloroethyl and methyl groups is usually accomplished through nucleophilic substitution reactions. For instance, the reaction of 2-chloroethylamine with N-methylindeno[1,2-B]pyridine under basic conditions can yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of materials with specialized properties, such as polymers or catalysts.
作用机制
The mechanism of action of N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. This can include interactions with DNA, proteins, or enzymes, potentially leading to therapeutic effects or toxicities depending on the context.
相似化合物的比较
Similar Compounds
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine: shares similarities with other chloroethyl-containing compounds, such as mechlorethamine and other nitrogen mustards.
Pyridinium salts: These compounds also contain a pyridine ring and exhibit similar reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its fused indene-pyridine structure, which imparts distinct chemical properties and potential biological activities not commonly found in simpler chloroethyl or pyridine derivatives.
属性
CAS 编号 |
89971-98-2 |
|---|---|
分子式 |
C15H15ClN2 |
分子量 |
258.74 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-N-methyl-5H-indeno[1,2-b]pyridin-5-amine |
InChI |
InChI=1S/C15H15ClN2/c1-18(10-8-16)15-12-6-3-2-5-11(12)14-13(15)7-4-9-17-14/h2-7,9,15H,8,10H2,1H3 |
InChI 键 |
INXNBNVAAKPWOS-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCl)C1C2=C(C3=CC=CC=C13)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


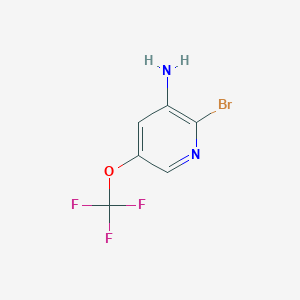

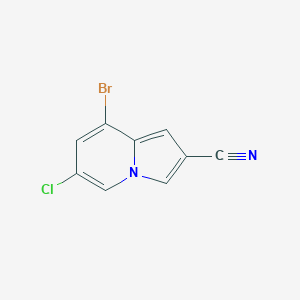

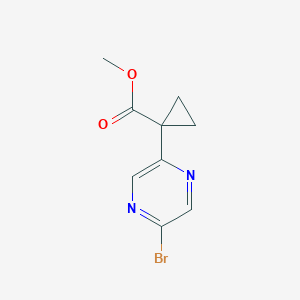
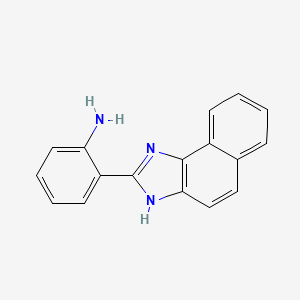

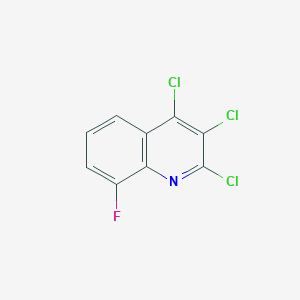
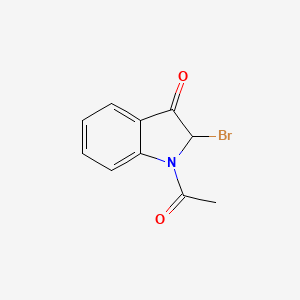

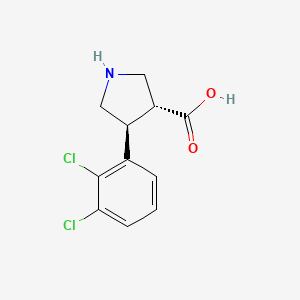
![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)

